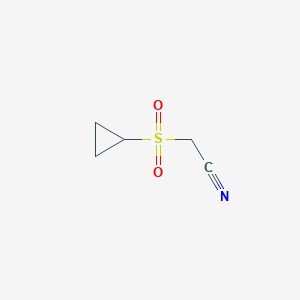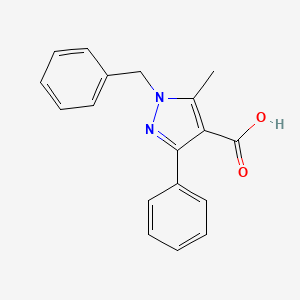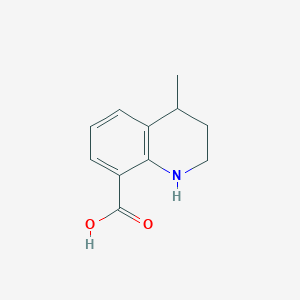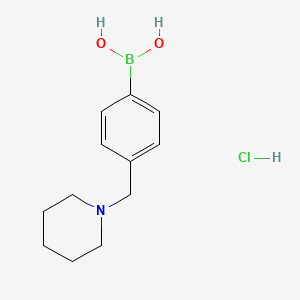![molecular formula C30H19B B1526354 9-Bromo-10-[4-(1-naphtyl)phényl]anthracène CAS No. 1092390-01-6](/img/structure/B1526354.png)
9-Bromo-10-[4-(1-naphtyl)phényl]anthracène
Vue d'ensemble
Description
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is a useful research compound. Its molecular formula is C30H19Br and its molecular weight is 459.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diodes organiques électroluminescentes (OLED)
Les dérivés de l'anthracène, y compris le 9-Bromo-10-[4-(1-naphtyl)phényl]anthracène, jouent un rôle crucial dans le développement des OLED en raison de leurs excellentes propriétés électroluminescentes . Ces composés peuvent être utilisés comme matériaux émetteurs de lumière bleue. Leur grande stabilité thermique et leur forte émission bleue les rendent adaptés à une utilisation dans les applications d'affichage et d'éclairage où une durabilité et une efficacité à long terme sont requises.
Photovoltaïque organique (OPV)
Les propriétés photophysiques des dérivés de l'anthracène font d'eux de bons candidats pour les couches actives dans les OPV . Leur capacité à absorber la lumière et à la convertir en énergie électrique peut être exploitée pour améliorer l'efficacité de conversion de puissance des cellules solaires. La planarité et le potentiel de fortes interactions intermoléculaires contribuent à un meilleur transport de charge dans ces matériaux.
Transistors à film mince organique (OTFT)
Les molécules à base d'anthracène, en raison de leurs niveaux d'énergie d'orbitale moléculaire frontière favorables, peuvent être utilisées comme couche semi-conductrice dans les OTFT . La fonctionnalisation de l'anthracène avec différents dérivés phényliques permet de régler la stabilité thermique, ce qui est crucial pour les performances et la longévité des OTFT.
Spectroscopie de fluorescence
Le rendement quantique élevé et l'émission bleue des dérivés de l'anthracène sont avantageux en spectroscopie de fluorescence . Ces composés peuvent être utilisés comme sondes fluorescentes ou marqueurs dans divers essais biologiques et chimiques, offrant un moyen de détecter ou de suivre les molécules biologiques.
Capteurs chimiques
En raison de la sensibilité de leurs propriétés optiques à l'environnement, les dérivés de l'anthracène peuvent être utilisés comme capteurs chimiques . Les changements de fluorescence peuvent indiquer la présence d'ions ou de molécules spécifiques, rendant ces composés utiles dans la surveillance environnementale et le diagnostic.
Dispositifs électroluminescents
Au-delà des OLED, les dérivés de l'anthracène peuvent être incorporés dans d'autres types de dispositifs électroluminescents . Leur émission lumineuse forte et stable sous un champ électrique est précieuse pour créer des dispositifs qui nécessitent moins de puissance et offrent des couleurs plus vives.
Thérapie photodynamique (PDT)
Les propriétés photophysiques des dérivés de l'anthracène ont également des applications potentielles en PDT . Ces composés peuvent générer des espèces réactives de l'oxygène lors de l'activation par la lumière, qui peuvent être utilisées pour cibler et détruire les cellules cancéreuses.
Synthèse d'hydrocarbures aromatiques polycycliques (HAP)
Les dérivés de l'anthracène servent de précurseurs dans la synthèse de HAP plus complexes . Ces HAP ont un large éventail d'applications, allant des semi-conducteurs organiques à la recherche en science des matériaux.
Propriétés
IUPAC Name |
9-bromo-10-(4-naphthalen-1-ylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPFESDNDUXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)


